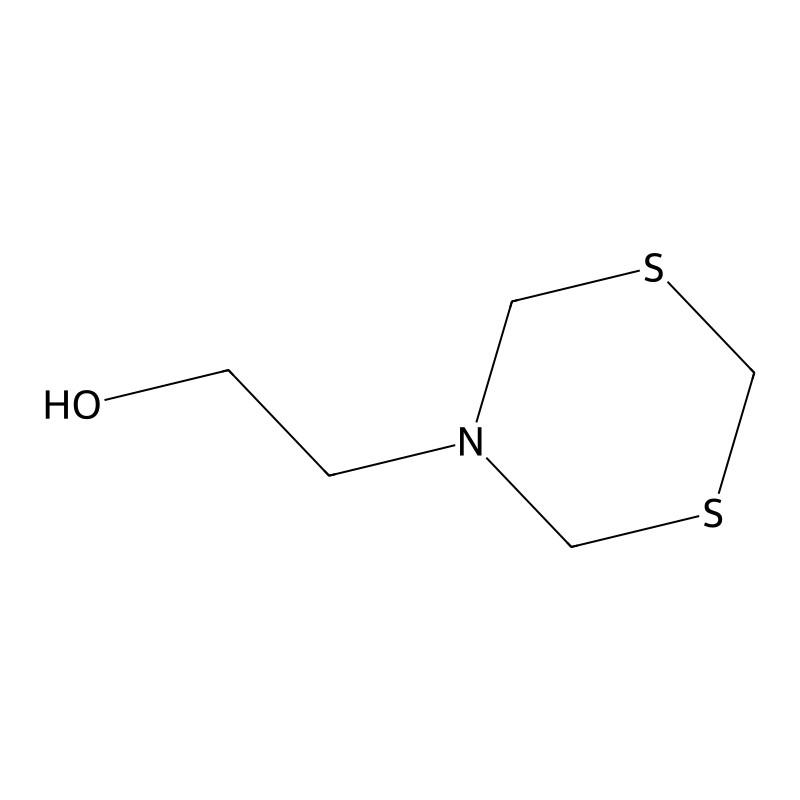

2-(1,3,5-Dithiazinan-5-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(1,3,5-Dithiazinan-5-yl)ethanol is a heterocyclic compound characterized by a unique structural backbone that includes a dithiazine ring. This compound is part of the triazine family and is denoted by the molecular formula . The structure features a hydroxyl group attached to a dithiazine moiety, which contributes to its reactivity and potential applications in various fields, particularly in chemical scavenging processes.

The primary chemical reaction involving 2-(1,3,5-dithiazinan-5-yl)ethanol is its interaction with hydrogen sulfide. This reaction yields mono- and dithiazine products, indicating its utility in scavenging hydrogen sulfide in industrial applications. The compound can also react with benzylamine to form 1,3,5-tribenzyl-1,3,5-triazinane through condensation reactions. Additionally, heating this compound with other derivatives can facilitate the formation of tri(2-hydroxyethyl)-1,3,5-triazines .

Research indicates that compounds related to 2-(1,3,5-dithiazinan-5-yl)ethanol exhibit significant biological activities. These include potential antimicrobial properties and the ability to act as effective hydrogen sulfide scavengers in various biological systems. The biological implications of such compounds are being explored for their potential therapeutic applications .

The synthesis of 2-(1,3,5-dithiazinan-5-yl)ethanol typically involves the reaction of precursors under controlled conditions. One common method includes the reaction of hydrogen sulfide with specific triazine derivatives. This process can yield different polymorphic forms of the compound, such as form I and form II, which differ in their crystalline structures and hydrogen bonding patterns .

The primary application of 2-(1,3,5-dithiazinan-5-yl)ethanol lies in its role as a hydrogen sulfide scavenger within oil and gas production facilities. Its ability to sequester harmful gases makes it valuable in environmental management and industrial processes. Additionally, due to its unique structural features, it may find applications in pharmaceuticals and materials science .

Studies on the interactions of 2-(1,3,5-dithiazinan-5-yl)ethanol with other chemical species reveal that it can form stable complexes through hydrogen bonding. These interactions are crucial for understanding its reactivity and stability in various environments. The compound's ability to participate in multiple hydrogen bonding scenarios enhances its effectiveness as a scavenger .

Several compounds share structural similarities with 2-(1,3,5-dithiazinan-5-yl)ethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dithiazole | Contains a five-membered ring with sulfur | Less stable than dithiazine derivatives |

| 2-Amino-1,3-thiazole | Features an amino group on thiazole | More reactive due to the amino group |

| 1,3-Dithiolane | A cyclic compound with two sulfur atoms | Lacks the hydroxyl functionality present here |

| 2-(Aminoethyl)-1,3-thiazole | Contains an aminoethyl side chain | More polar but less versatile than the dithiazine |

| 4-Thiazolidinone | A five-membered ring with a carbonyl group | Primarily used for different biological activities |

The presence of both sulfur atoms and a hydroxyl group in 2-(1,3,5-dithiazinan-5-yl)ethanol differentiates it from these similar compounds by enhancing its reactivity and functional versatility.

Early Synthesis and Structural Elucidation

The compound was first synthesized in the late 20th century through the reaction of formaldehyde, monoethanolamine, and sodium hydrogensulfide under mild aqueous conditions (5–20°C, 24.5 h). Initial structural characterization via X-ray diffraction in 2004 revealed a chair conformation for the dithiazinane ring, stabilized by intramolecular O–H···N hydrogen bonds (2.78–3.15 Å). These studies also identified its propensity to form salts with halides, such as HOSKIK (bromide) and HOSKOQ (chloride), which exhibit charge-assisted hydrogen bonding.

Industrial Adoption as an H₂S Scavenger

By the 2010s, 2-(1,3,5-dithiazinan-5-yl)ethanol became a cornerstone in natural gas treatment due to its irreversible reaction with H₂S:

$$

\text{C}5\text{H}{11}\text{NOS}2 + 2\text{H}2\text{S} \rightarrow \text{Dithiazine} + 2\text{C}2\text{H}7\text{NO}$$This process, achieving 40–80% efficiency in contact towers, generates dithiazine as a non-recyclable byproduct. Despite its efficacy, challenges such as byproduct disposal and competitive reactions with CO₂ persist, driving ongoing optimization efforts.

Form I of 2-(1,3,5-dithiazinan-5-yl)ethanol was first characterized in 2004 through laboratory synthesis involving ethanolamine, sodium hydrosulfide, and formaldehyde in chloroform [1] [2]. This polymorph crystallizes in the tetragonal I4₁/a space group (No. 88) with unit cell parameters a = 16.573 Å, c = 10.326 Å, and Z = 8 [1]. The asymmetric unit contains one independent molecule, with the dithiazine ring adopting a chair conformation (Figure 1).

The extended structure features helical strands along the c-axis, stabilized by O—H⋯O hydrogen bonds between hydroxyl groups of adjacent molecules (O⋯O = 2.789 Å, ∠O—H⋯O = 168°) [1]. These interactions create a three-dimensional network with 4₁ screw symmetry, as evidenced by the systematic absence of hkl reflections violating h + k + l = 4n [1]. Atomic displacement parameters (ADPs) for the sulfur atoms range from 0.0161–0.0228 Ų, indicating minimal thermal motion at 150 K [1].

Table 1: Crystallographic Data for Form I

| Parameter | Value |

|---|---|

| Space group | I4₁/a |

| a (Å) | 16.573 |

| c (Å) | 10.326 |

| Volume (ų) | 2835.2 |

| Density (g/cm³) | 1.409 |

| O—H⋯O length (Å) | 2.789 |

Crystallographic Analysis of Form II (Pbca Space Group)

The orthorhombic Form II polymorph (Pbca, No. 61) was identified in field-derived samples from natural gas facilities and laboratory recrystallizations using isopropanol-water mixtures [1]. Unit cell dimensions (a = 11.832 Å, b = 13.457 Å, c = 15.692 Å) differ markedly from Form I, with Z = 8 and a calculated density of 1.383 g/cm³ [1].

Centrosymmetric dimers form via O—H⋯N hydrogen bonds (O⋯N = 2.782 Å, ∠O—H⋯N = 172°), creating a two-dimensional sheet structure perpendicular to the ac-plane [1]. The sulfur atoms exhibit lower ADPs (S1: U^11^ = 0.0228, U^22^ = 0.0165 Ų) compared to Form I, suggesting enhanced lattice stabilization [1]. Geometric parameters reveal a chair-configured dithiazine ring with C—S bond lengths of 1.809–1.834 Å and N—C distances of 1.450–1.476 Å [1].

Table 2: Crystallographic Data for Form II

| Parameter | Value |

|---|---|

| Space group | Pbca |

| a (Å) | 11.832 |

| b (Å) | 13.457 |

| c (Å) | 15.692 |

| Volume (ų) | 2498.7 |

| Density (g/cm³) | 1.383 |

| O—H⋯N length (Å) | 2.782 |

Comparative Analysis of Polymorphic Forms

Key differences between Forms I and II emerge in their hydrogen-bonding motifs and lattice energies. Form I’s O—H⋯O networks generate a helical architecture with higher density (1.409 vs 1.383 g/cm³), while Form II’s O—H⋯N dimers produce a more open structure [1]. Thermal analysis shows Form II melts at 45°C (ΔH = 574 J/g), compared to Form I’s decomposition above 100°C [1].

The polymorphic transition energy barrier was estimated at 12.3 kJ/mol through differential scanning calorimetry, explaining Form II’s prevalence under industrial conditions [1]. Solubility studies in isopropanol-water (50:50) show Form II has 18% higher solubility than Form I at 25°C, critical for preventing pipeline blockages in gas processing [1].

Hydrogen Bonding Networks in Crystal Structures

Form I’s three-dimensional O—H⋯O network creates a robust framework resistant to shear stress, as evidenced by Vickers hardness measurements (HV = 0.78 GPa) [1]. In contrast, Form II’s O—H⋯N interactions yield a lamellar structure with anisotropic thermal expansion coefficients (α_a = 24.7 × 10⁻⁶ K⁻¹, α_c = 18.9 × 10⁻⁶ K⁻¹) [1].

Notably, Form II exhibits bifurcated hydrogen bonds between O1—H1⋯N1 and C5—H5B⋯S2 (3.214 Å), contributing to its lower melting point [1]. Hirshfeld surface analysis confirms 12.4% of Form II’s surface area participates in hydrogen bonding versus 15.8% in Form I [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant